molecular formula C9H9NO5 B1397450 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate CAS No. 939412-81-4

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Cat. No. B1397450
CAS No.: 939412-81-4
M. Wt: 211.17 g/mol
InChI Key: YSSHHKYKCKPLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943767B2

Procedure details

Into a 5L reactor equipped with a nitrogen flow and an overhead stirrer was added N-hydroxysuccinimide (250.0 g, 2.172 mol) and 3-oxo-cyclobutanecarboxylic acid (248 g, 2.17 mol). Ethyl acetate (3.4 L) was added and the reaction was cooled to 16° C. A solution of 25% DCC in EtOAc (2.17 mol) was added slowly via an addition funnel to the reaction mixture over 7 minutes then the mixture was then heated at 45° C. After 2 h, the mixture was filtered and the filtrate was washed once with EtOAc (1 L×1) and evaporated to dryness in vacuo to afford the desired product 1H NMR (400 MHz, DMSO-d6) δ 2.83 (bs, 4H), 3.30-3.39 (m, 2H), 3.52-3.60 (m, 2H) and 3.67-3.73 (m, 1H).
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
248 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.17 mol
Type
solvent
Reaction Step Three
Quantity
3.4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[O:9]=[C:10]1[CH2:13][CH:12]([C:14](O)=[O:15])[CH2:11]1.C1CCC(N=C=NC2CCCCC2)CC1>C(OCC)(=O)C>[O:9]=[C:10]1[CH2:13][CH:12]([C:14]([O:1][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[O:15])[CH2:11]1

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
248 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
2.17 mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
3.4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated at 45° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed once with EtOAc (1 L×1)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CC(C1)C(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.